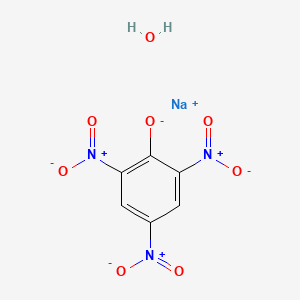
3,4-Diphenyl-4H-1,4-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diphenyl-4H-1,4-benzothiazine is a heterocyclic compound that features a benzene ring fused with a thiazine ring. This compound is part of the broader class of benzothiazines, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Diphenyl-4H-1,4-benzothiazine can be synthesized through various methods. One common approach involves the condensation of substituted 2-aminobenzenethiols with β-ketoesters, followed by oxidative cyclization . Another method includes the reaction of 2,2’-dithiodianiline with ethyl acetylenecarboxylate in a sealed tube or autoclave . Additionally, base-induced synthesis using sodium hydroxide has been reported .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free conditions are employed to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Diphenyl-4H-1,4-benzothiazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the thiazine ring, although specific conditions and reagents are less commonly reported.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Base-Induced Reactions: Sodium hydroxide solutions.
Cyclization: β-ketoesters and 2-aminobenzenethiols.
Major Products:
Sulfone Derivatives: Formed through oxidation reactions.
Substituted Benzothiazines: Resulting from various substitution reactions.
Applications De Recherche Scientifique
3,4-Diphenyl-4H-1,4-benzothiazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-Diphenyl-4H-1,4-benzothiazine involves its interaction with biological targets through hydrogen bonding and π-π interactions. The compound’s heteroatoms (nitrogen and sulfur) can engage in hydrogen bonds, while the fused aromatic ring can form π-π interactions with biological targets . These interactions contribute to its diverse biological activities, including antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
4H-3,1-Benzothiazin-4-ones: These compounds share a similar thiazine ring structure and exhibit comparable biological activities.
Phenothiazines: Known for their antipsychotic properties, phenothiazines also contain a benzothiazine core.
Benzoxazines: These compounds have a similar heterocyclic structure and are used in various industrial applications.
Uniqueness: 3,4-Diphenyl-4H-1,4-benzothiazine is unique due to its structural flexibility and the ability to undergo diverse chemical reactions.
Propriétés
Numéro CAS |
79246-66-5 |
|---|---|
Formule moléculaire |
C20H15NS |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
3,4-diphenyl-1,4-benzothiazine |
InChI |
InChI=1S/C20H15NS/c1-3-9-16(10-4-1)19-15-22-20-14-8-7-13-18(20)21(19)17-11-5-2-6-12-17/h1-15H |
Clé InChI |
MMOYVPLIHSAWBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC3=CC=CC=C3N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)


![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)

![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)

![(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14450392.png)



![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)

